Drevogenin A

概要

説明

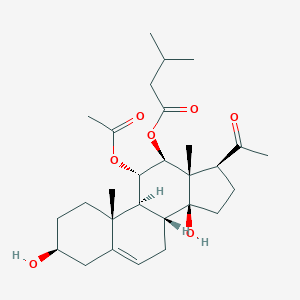

Drevogenin A is a natural steroid compound found in the herbs of Dregea volubilis. It belongs to the class of steroidal saponins and is known for its various biological activities, including antimicrobial and antitumor properties . The compound is a white crystalline solid with limited solubility in water but can dissolve in organic solvents such as dimethyl sulfoxide and chloroform .

準備方法

Synthetic Routes and Reaction Conditions: Drevogenin A is typically extracted from natural sources rather than synthesized chemically due to its complex structure. The extraction process involves the use of organic solvents to isolate the compound from the plant material. The crude extract is then purified using chromatographic techniques to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Dregea volubilis. The plant material is harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, followed by purification steps such as column chromatography to isolate this compound in high purity .

化学反応の分析

Types of Reactions: Drevogenin A undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

科学的研究の応用

作用機序

The mechanism of action of Drevogenin A involves its interaction with cellular targets, leading to various biological effects. The compound has been shown to:

Inhibit bacterial growth: By disrupting the bacterial cell membrane and interfering with essential cellular processes.

Induce apoptosis in cancer cells: Through the activation of apoptotic pathways and inhibition of cell proliferation.

類似化合物との比較

Drevogenin D: Another steroidal saponin found in Dregea volubilis with similar biological activities.

Kaempferol: A flavonoid with antimicrobial and anticancer properties.

Dregeosides: Glycosides derived from Dregea volubilis with various biological activities.

Uniqueness of Drevogenin A: this compound is unique due to its specific structure and the presence of multiple hydroxyl groups, which contribute to its potent biological activities. Its ability to inhibit both bacterial growth and cancer cell proliferation makes it a valuable compound for further research and potential therapeutic applications .

特性

IUPAC Name |

[(3S,8R,9S,10R,11S,12S,13S,14S,17S)-17-acetyl-11-acetyloxy-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O7/c1-15(2)13-22(32)35-25-24(34-17(4)30)23-21(8-7-18-14-19(31)9-11-26(18,23)5)28(33)12-10-20(16(3)29)27(25,28)6/h7,15,19-21,23-25,31,33H,8-14H2,1-6H3/t19-,20+,21+,23+,24-,25+,26-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYFPJYRFFDDKS-GJULNNQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC1C(C2C(CC=C3C2(CCC(C3)O)C)C4(C1(C(CC4)C(=O)C)C)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)O[C@@H]1[C@H]([C@H]2[C@@H](CC=C3[C@@]2(CC[C@@H](C3)O)C)[C@@]4([C@]1([C@H](CC4)C(=O)C)C)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80906410 | |

| Record name | 11-(Acetyloxy)-3,14-dihydroxy-20-oxopregn-5-en-12-yl 3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80906410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10163-83-4 | |

| Record name | Drevogenin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010163834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-(Acetyloxy)-3,14-dihydroxy-20-oxopregn-5-en-12-yl 3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80906410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Drevogenin A and where is it found?

A1: this compound is a pregnane derivative, a class of organic compounds with a steroid nucleus, found in the seeds of the Dregea plant species, specifically Dregea abyssinica and Dregea volubilis. [, ] These plants are known to be rich sources of various glycosides, with this compound being one of the aglycones found after hydrolysis. []

Q2: What is the structure of this compound?

A2: this compound is a derivative of Drevogenin P, specifically the 11-O-acetyl-12-O-isovaleryl derivative. [] This means that this compound has an acetyl group attached to the oxygen at the 11th carbon and an isovaleryl group attached to the oxygen at the 12th carbon of the Drevogenin P structure. [] Drevogenin P itself has been determined to be 3β, 11α, 12β, 14β-tetrahydroxy-20-oxo-Δ5-pregnene. []

Q3: How was the structure of this compound confirmed?

A3: The structure of this compound was confirmed through a series of chemical conversions and spectroscopic analyses. One method involved converting this compound to 3β, 11α, 12β-trihydroxy-5α-etianic acid. This was achieved through acetylation, hydrogenation, dehydration, haloform reaction, and alkaline hydrolysis. [] The resulting acid was then compared to a synthetically produced sample derived from hecogenin, and their identities were confirmed. [] Further confirmation was obtained by converting 3-O-acetyl-drevogenin A. []

Q4: What other Drevogenins are found alongside this compound?

A4: Besides this compound, other related Drevogenins have been isolated from the Dregea species. These include Drevogenin B, D, and P. [, ] Drevogenin B is the 11-O-acetyl derivative of Drevogenin P. [] Drevogenin D has been proposed to be 3β,11β,12β,14β,20ζ-pentahydroxy-Δ5-pregnene. [] Interestingly, all identified glycosides in Dregea abyssinica are derived from Drevogenin P and D. []

Q5: What is the significance of the different acyl groups attached to Drevogenins?

A5: The different acyl groups, such as acetyl, isovaleryl, α-hydroxyisovaleryl, and tiglyl, attached to the Drevogenins contribute to the structural diversity of these compounds. [] This variation likely influences their physicochemical properties and potentially their biological activities. Further research is needed to fully understand the specific implications of these different acyl groups.

Q6: What sugars are found linked to Drevogenins in glycosides?

A6: Drevogenins, including this compound, are often found linked to various sugars, forming glycosides. Identified sugars include D-cymarose, asclepobiose, pachybiose, drebyssobiose, and "sugar T." [] Some of these sugars, like drebyssobiose, are disaccharides containing 3-O-methyl-6-deoxy-allose linked to a 2-deoxyhexose. [] The specific sugar moieties and their linkage positions likely influence the overall properties and biological activities of the glycosides.

Q7: Has this compound shown any promising biological activity?

A7: While this compound itself has not been extensively studied for its biological activity, a closely related compound, Drevogenin D, has demonstrated potential anticataract activity. [] In a study using a selenite-induced cataract model in rat lenses, Drevogenin D exhibited antioxidant properties and reversed the detrimental effects of oxidative stress, a key factor in cataract development. []

Q8: What is the connection between this compound and the compound "JACOBS'schen Kohlenwasserstoff"?

A8: this compound, when dehydrogenated with selenium, yields a specific hydrocarbon. [] This hydrocarbon was found to be identical to "JACOBS'schen Kohlenwasserstoff," a compound first obtained by Jacobs and colleagues by dehydrogenating the alkaloids jervine and veratramine. [] This finding provides structural insights and suggests potential biogenetic relationships between these different classes of natural products.

Q9: Are there any known pharmacological studies on Drevogenins?

A9: Yes, pharmacological studies have been conducted on Drevogenins, specifically on Drevogenins I and II, which are structurally related to this compound. [, ] These studies focused on their neuropharmacological effects in mice. Results showed that Drevogenins I and II at a dose of 20 mg/kg body weight significantly impacted gross behavioral parameters such as gripping strength, muscle tone, and muscle coordination. [] This suggests potential applications for Drevogenins in the context of neurological function and warrants further investigation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B238955.png)

![1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B238956.png)

![2-methoxy-3,4,5-tris(3-methylbut-2-enyl)-6-[(6E)-2,7,11-trimethyl-5,6,8-tris(3-methylbut-2-enyl)dodeca-2,6,10-trien-5-yl]phenol](/img/structure/B238994.png)

![1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene](/img/structure/B239001.png)